
4-甲氧基-2-(三氟甲氧基)苯硼酸
描述
“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is a reactant involved in the synthesis of various derivatives such as pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, and synthesis of chiral bicyclooctadiene-based ligands .
Synthesis Analysis
The synthesis of “4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” involves the formation of 2-formyl-4-(trifluoromethyl)phenylboronic acid as well as its benzoxaborole and bis(benzoxaborole) derivatives . More details about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of “4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is C8H8BF3O3. It has a molecular weight of 219.96 g/mol . The structure of the compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .
Chemical Reactions Analysis
“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is involved in various chemical reactions. It is used in the synthesis of pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, and synthesis of chiral bicyclooctadiene-based ligands .
Physical and Chemical Properties Analysis
“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” has a molecular weight of 219.96 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . More details about its physical and chemical properties can be found in the referenced papers .
科学研究应用
超分子组装
4-甲氧基-2-(三氟甲氧基)苯硼酸已被用于设计和合成超分子组装体。这些组装体是由于杂原子和-B(OH)2基团之间形成的O–H⋯N氢键而获得的。在4-甲氧基苯硼酸的晶体结构中鉴定出一个中心对称的环状C–H⋯O氢键二聚体,这是一个与之密切相关的化合物(Pedireddi & Seethalekshmi, 2004)。
脱水缩合中的催化作用
该化合物在催化羧酸和胺之间的脱水酰胺化反应中发挥作用。据推测,混合酐是该反应中的活性物种,而硼酸的邻位取代基对防止胺配位到硼原子至关重要,从而加速酰胺化(Wang, Lu, & Ishihara, 2018)。
抗菌活性
对(三氟甲氧基)苯硼酸进行的研究,包括4-甲氧基-2-(三氟甲氧基)苯硼酸,显示出它们对大肠杆菌和蜡样芽孢杆菌的抗菌活性。对这些化合物的酸度、结构和物理化学性质进行了表征,突出了-OCF3基团对酸度的影响(Adamczyk-Woźniak等,2021)。
交叉偶联反应
这种苯硼酸衍生物还参与了交叉偶联反应,如Suzuki和Sonogashira交叉偶联反应。这些反应在各种有机化合物的合成中很重要,表明了它在有机合成和化学工程中的重要性(Deschamps, Goff, Ricard, & Floch, 2007)。
新黄酮类化合物的合成
在新黄酮类化合物的合成中,这种硼酸衍生物用于钯催化的交叉偶联反应。这表明了它在促进复杂有机合成过程中的作用(Eguchi, Hoshino, & Ayame, 2002)。
芳基硼酸酯体系中的N-B相互作用
该化合物的衍生物在芳基硼酸酯体系中的N-B相互作用方面进行了研究,这在分子识别和化学传感技术中具有重要意义。这突显了它在传感技术设计中的潜在应用(Zhu et al., 2006)。
安全和危害
生化分析
Biochemical Properties
Cellular Effects
The effects of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with lactate dehydrogenase can lead to altered metabolic flux in cancer cells, potentially inhibiting their proliferation . Additionally, the compound’s impact on gene expression can result in changes in the expression levels of key metabolic enzymes, further influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with lactate dehydrogenase involves the formation of a stable complex that inhibits the enzyme’s activity, leading to reduced lactate production in cancer cells . This mechanism of action is crucial for its role in modulating cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with lactate dehydrogenase, for example, affects the conversion of pyruvate to lactate, a key step in cellular metabolism . Additionally, the compound’s influence on gene expression can lead to changes in the levels of other metabolic enzymes, further impacting metabolic pathways.
Transport and Distribution
Within cells and tissues, 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, its interaction with lactate dehydrogenase occurs primarily in the cytoplasm, where the enzyme is localized . This localization is essential for the compound’s ability to modulate enzyme activity and cellular metabolism.
属性
IUPAC Name |
[4-methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-5-2-3-6(9(13)14)7(4-5)16-8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPFGSEVYIZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)
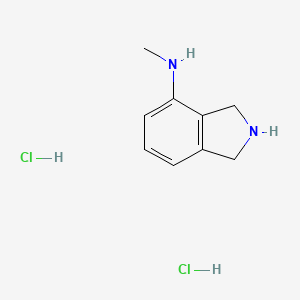
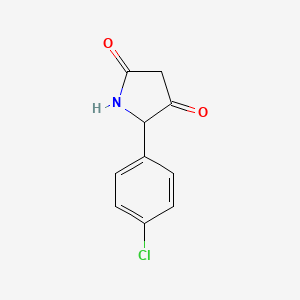
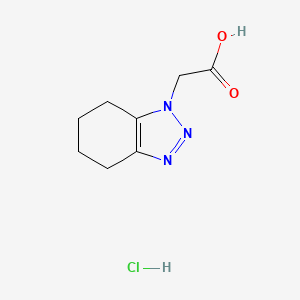
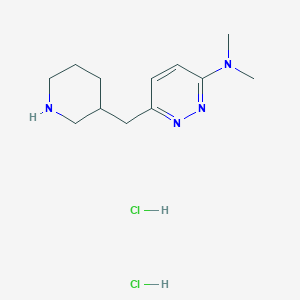
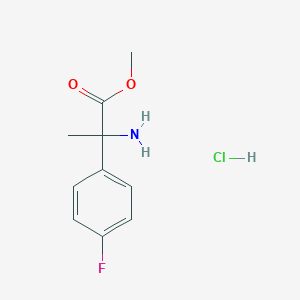

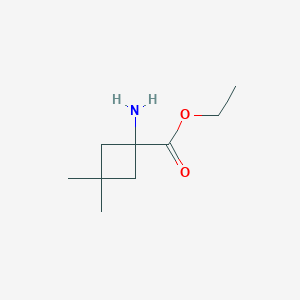
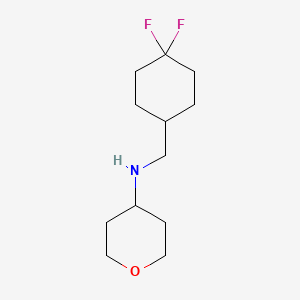

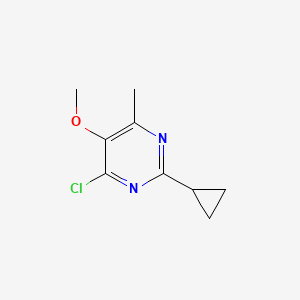
![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)

![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)
